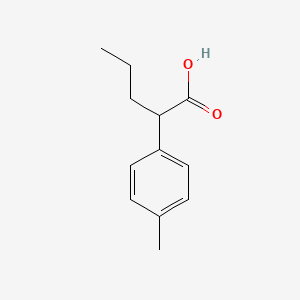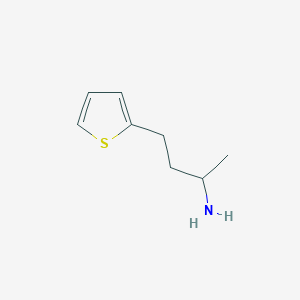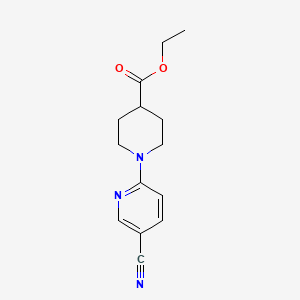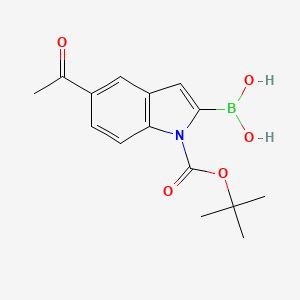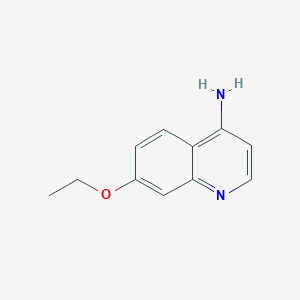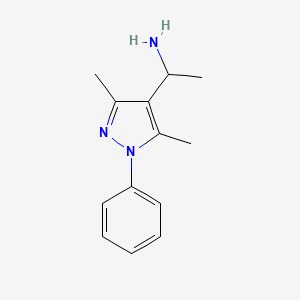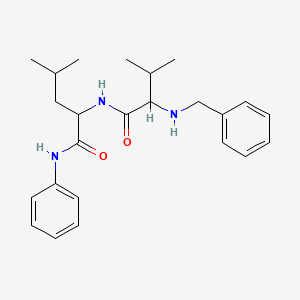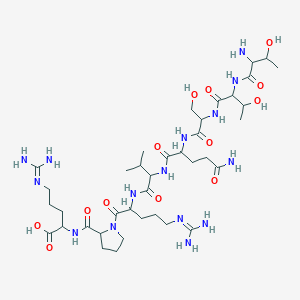
(Gln18)-PF4 (15-22) (human)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Gln18)-PF4 (15-22) (ヒト)は、ヒト血小板第4因子(PF4)から誘導されたペプチド断片です。PF4は、主に血液凝固中に血小板によって放出される、CXCケモカインファミリーに属する小さなサイトカインです。ペプチド断片(Gln18)-PF4 (15-22)は、PF4タンパク質の15番目から22番目のアミノ酸を含み、18番目の位置のグルタミンから始まります。この特定の断片は、その潜在的な生物学的活性と他の分子との相互作用について研究されてきました。
準備方法
合成経路と反応条件
(Gln18)-PF4 (15-22) (ヒト)の合成は、通常、固相ペプチド合成(SPPS)を伴います。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次添加することを可能にします。このプロセスには、以下の手順が含まれます。
樹脂ローディング: 最初のアミノ酸(C末端)は、樹脂に結合されます。
脱保護: アミノ酸の保護基が除去され、次のアミノ酸が添加されるようになります。
カップリング: アミノ基で保護された次のアミノ酸が活性化され、成長中のペプチド鎖に結合されます。
繰り返し: 手順2と3が、目的のペプチド配列が得られるまで繰り返されます。
切断: 完了したペプチドは、樹脂から切断され、脱保護されて遊離ペプチドが生成されます。
工業生産方法
大規模生産の場合、自動ペプチド合成装置が使用されて、SPPSプロセスを合理化しています。これらの機械は、複数の合成サイクルを処理できるため、ペプチドの高収率と純度が保証されます。さらに、高速液体クロマトグラフィー(HPLC)などの精製技術が採用され、目的のペプチドをあらゆる副生成物や不純物から分離しています。
化学反応の分析
反応の種類
(Gln18)-PF4 (15-22) (ヒト)は、以下を含むさまざまな化学反応を受けることができます。
酸化: 特にメチオニン残基が存在する場合は、ペプチドが酸化される可能性があります。
還元: 存在する場合は、ジスルフィド結合が遊離チオールに還元される可能性があります。
置換: アミノ酸残基は、他のアミノ酸に置換されて、構造活性相関を調べることができます。
一般的な試薬と条件
酸化: 過酸化水素またはその他の酸化剤を、穏やかな条件下で使用できます。
還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)は、一般的な還元剤です。
置換: 部位特異的変異誘発または化学修飾技術が採用されています。
生成される主な生成物
これらの反応から生成される主な生成物は、行われた特定の修飾によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生じる場合があり、還元によりジスルフィド結合から遊離チオールが生じます。
科学研究への応用
(Gln18)-PF4 (15-22) (ヒト)には、いくつかの科学研究への応用があります。
化学: ペプチド合成、折り畳み、および安定性を研究するためのモデルペプチドとして使用されます。
生物学: 血小板凝集における役割と他のケモカインとの相互作用について調査されています。
医学: 免疫応答と炎症を調節する、その潜在的な治療的応用について検討されています。
産業: 診断アッセイの開発に利用され、ペプチド分析の標準として使用されています。
科学的研究の応用
(Gln18)-PF4 (15-22) (human) has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in platelet aggregation and interaction with other chemokines.
Medicine: Explored for its potential therapeutic applications in modulating immune responses and inflammation.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis.
作用機序
(Gln18)-PF4 (15-22) (ヒト)の作用機序には、標的細胞表面の特定の受容体との相互作用が関与しています。この相互作用は、血小板凝集、走化性、および免疫応答の調節などの生物学的効果をもたらす、さまざまな細胞内シグナル伝達経路を引き起こす可能性があります。ペプチドは、他のケモカインと相互作用し、その活性を高めたり阻害したりすることもできます。
類似化合物の比較
類似化合物
(Gln18)-PF4 (1-14) (ヒト): PF4の別の断片で、1番目から14番目のアミノ酸を含みます。
(Gln18)-PF4 (23-36) (ヒト): 23番目から36番目のアミノ酸をカバーする断片。
(Gln18)-PF4 (37-70) (ヒト): 37番目から70番目のアミノ酸を含む、より大きな断片。
独自性
(Gln18)-PF4 (15-22) (ヒト)は、その特定の配列と、PF4のこの領域に関連する生物学的活性のために、ユニークです。その相互作用と効果は、他の断片とは大きく異なる可能性があり、PF4内の構造と機能の関係、およびさまざまな生理学的プロセスにおけるその役割を研究するための貴重なツールとなっています。
類似化合物との比較
Similar Compounds
(Gln18)-PF4 (1-14) (human): Another fragment of PF4, encompassing amino acids 1 to 14.
(Gln18)-PF4 (23-36) (human): A fragment covering amino acids 23 to 36.
(Gln18)-PF4 (37-70) (human): A larger fragment including amino acids 37 to 70.
Uniqueness
(Gln18)-PF4 (15-22) (human) is unique due to its specific sequence and the biological activities associated with this region of PF4. Its interactions and effects may differ significantly from other fragments, making it a valuable tool for studying the structure-function relationships within PF4 and its role in various physiological processes.
特性
IUPAC Name |
2-[[1-[2-[[2-[[5-amino-2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H69N15O13/c1-17(2)27(51-29(58)20(11-12-25(39)57)47-30(59)23(16-54)50-34(63)28(19(4)56)52-32(61)26(40)18(3)55)33(62)48-21(8-5-13-45-37(41)42)35(64)53-15-7-10-24(53)31(60)49-22(36(65)66)9-6-14-46-38(43)44/h17-24,26-28,54-56H,5-16,40H2,1-4H3,(H2,39,57)(H,47,59)(H,48,62)(H,49,60)(H,50,63)(H,51,58)(H,52,61)(H,65,66)(H4,41,42,45)(H4,43,44,46) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUJXRVVDMPRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H69N15O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
944.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(2-aminocyclohexyl)amino]-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one](/img/structure/B12108596.png)
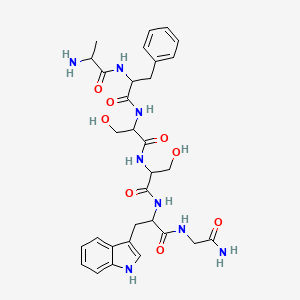
![methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B12108601.png)
